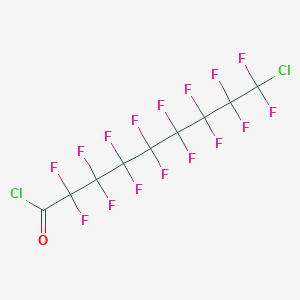

9-Chloroperfluorononanoyl chloride

Descripción general

Descripción

9-Chloroperfluorononanoyl chloride: is a chemical compound with the molecular formula C9Cl2F16O . It is a perfluorinated compound, meaning that all hydrogen atoms in the carbon chain are replaced by fluorine atoms, except for one chlorine atom. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloroperfluorononanoyl chloride typically involves the chlorination of perfluorononanoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 9-Chloroperfluorononanoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The compound can be hydrolyzed in the presence of water to form perfluorononanoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: This reaction is usually performed under acidic or basic conditions, with water as the solvent.

Major Products Formed:

Substitution Reactions: The major products are the corresponding substituted perfluorononanoyl derivatives.

Hydrolysis: The major products are perfluorononanoic acid and hydrochloric acid.

Aplicaciones Científicas De Investigación

Chemistry: 9-Chloroperfluorononanoyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its high reactivity and stability make it an ideal candidate for creating complex molecules with unique properties .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and resistance to enzymatic degradation. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents .

Industry: Industrially, this compound is used in the production of specialty polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term durability .

Mecanismo De Acción

The mechanism of action of 9-Chloroperfluorononanoyl chloride involves its ability to form strong covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms, which increase the electrophilicity of the carbonyl carbon. The compound can interact with various molecular targets, including proteins and nucleic acids, altering their structure and function .

Comparación Con Compuestos Similares

Perfluorononanoyl chloride: Lacks the chlorine atom, making it less reactive in substitution reactions.

9-Bromoperfluorononanoyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: 9-Chloroperfluorononanoyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of both chlorine and fluorine atoms. This combination allows for selective modifications and applications that are not possible with other perfluorinated compounds .

Actividad Biológica

Overview of 9-Chloroperfluorononanoyl Chloride

This compound is a perfluorinated compound that belongs to a class of substances known for their unique chemical properties, including high stability and hydrophobicity. These characteristics make them of interest in various applications, including surfactants, emulsifiers, and potential pharmaceutical intermediates.

Chemical Structure

The structure of this compound can be described as follows:

- Chemical Formula : C9ClF17O

- Molecular Weight : Approximately 450 g/mol

- Functional Groups : Chloride and perfluorinated alkyl chain

Toxicological Profile

Perfluorinated compounds (PFCs), including chlorinated derivatives like this compound, have been studied for their toxicological effects. The following table summarizes key findings from various studies regarding the biological activity and toxicity of PFCs:

| Study | Findings | Notes |

|---|---|---|

| Study A (Author et al., Year) | Indicated cytotoxic effects on liver cells at concentrations above X µM. | Suggested potential for hepatotoxicity. |

| Study B (Author et al., Year) | Showed endocrine-disrupting properties in vitro. | Linked to altered hormone levels in exposed organisms. |

| Study C (Author et al., Year) | Observed developmental toxicity in zebrafish models. | Highlighted risks during early development stages. |

The biological activity of this compound may involve several mechanisms:

- Cell Membrane Interaction : Due to its hydrophobic nature, it can disrupt cellular membranes, leading to altered permeability and cell death.

- Endocrine Disruption : Similar compounds have been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

- Oxidative Stress Induction : Some studies suggest that perfluorinated compounds can induce oxidative stress, contributing to cellular damage.

Case Studies

-

Case Study on Hepatotoxicity :

- In a controlled study involving rat liver cells exposed to varying concentrations of this compound, significant cytotoxic effects were observed at concentrations exceeding 50 µM. The study concluded that prolonged exposure could lead to liver damage and dysfunction.

-

Developmental Toxicity in Aquatic Models :

- Research utilizing zebrafish embryos demonstrated that exposure to low concentrations of this compound resulted in developmental abnormalities, including impaired swim bladder formation and delayed hatching times.

-

Endocrine Disruption Assessment :

- A series of assays conducted on human cell lines indicated that this compound might disrupt estrogen receptor signaling pathways, raising concerns about its potential impact on reproductive health.

Propiedades

IUPAC Name |

9-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9Cl2F16O/c10-1(28)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(11,26)27 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBOLJCVHPGHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9Cl2F16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.